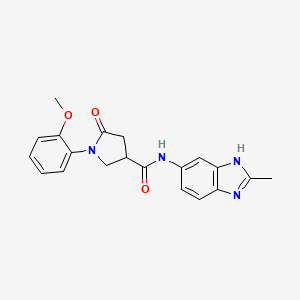

1-(2-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Beschreibung

1-(2-Methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a 5-oxopyrrolidine-3-carboxamide backbone substituted with a 2-methoxyphenyl group at the 1-position and a 2-methylbenzimidazole moiety at the N-terminal (Fig. 1). The compound’s structure combines electron-rich aromatic systems (methoxyphenyl and benzimidazole) with a conformationally constrained pyrrolidinone ring, making it a candidate for diverse biological interactions.

Eigenschaften

Molekularformel |

C20H20N4O3 |

|---|---|

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

1-(2-methoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H20N4O3/c1-12-21-15-8-7-14(10-16(15)22-12)23-20(26)13-9-19(25)24(11-13)17-5-3-4-6-18(17)27-2/h3-8,10,13H,9,11H2,1-2H3,(H,21,22)(H,23,26) |

InChI-Schlüssel |

GMCYNXRLYNOPQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Crystallization

Chromatography

-

Silica gel chromatography (ethyl acetate:hexane = 3:1) removes unreacted starting materials.

-

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| EDCl/HOBt | Low cost, mild conditions | Moderate yields | Suitable for pilot scale |

| HATU/DIPEA | High efficiency | Expensive reagents | Limited to small batches |

| Solid-Phase Synthesis | Rapid iteration | High resin cost | Not validated for >100 g |

Analyse Chemischer Reaktionen

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Pyrrolidine Ring

The 5-oxopyrrolidine-3-carboxamide scaffold is highly versatile, with substituents at the 1-position and N-terminal significantly influencing bioactivity. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyl (electron-withdrawing) and 2-methoxyphenyl (electron-donating) substituents may differentially influence binding to targets like elastase or viral proteases. For instance, fluorinated analogues (e.g., compound in ) exhibit moderate elastase inhibition, while methoxy groups could enhance solubility or π-stacking interactions.

- Heterocyclic Terminal Groups: The 2-methylbenzimidazole in the target compound contrasts with imidazolidinone () or dihydroisoquinoline () moieties in analogues.

Table 2: Spectral Data Comparison

Biologische Aktivität

The compound 1-(2-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer properties, mechanism of action, and pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 282.34 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 282.34 g/mol |

| InChI | InChI=1S/C17H18N2O2 |

| InChIKey | HAFWSKZGRALFKD-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-1H-benzimidazole with appropriate carboxylic acid derivatives under controlled conditions to yield the desired carboxamide structure. The synthetic route may vary based on the desired purity and yield.

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer properties. Studies have shown that it is effective against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of the compound using the MTT assay, revealing the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.1 |

| MCF7 | 12.5 |

| PC3 | 13.8 |

These results indicate that the compound is particularly potent against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, characterized by morphological changes such as nuclear condensation and membrane blebbing.

- Cell Cycle Arrest : It induces cell cycle arrest at the S phase, preventing cancer cell proliferation.

- Oxidative Stress : Increased production of reactive oxygen species (ROS) has been observed, contributing to its cytotoxic effects.

Pharmacological Implications

The promising biological activity of This compound suggests its potential utility in cancer therapy. The selectivity towards cancer cells over normal cells enhances its therapeutic profile, reducing the likelihood of adverse effects associated with conventional chemotherapeutics.

Q & A

Q. Table 1. SAR of Benzimidazole Substituents

| Substituent | IC₅₀ (EGFR kinase, nM) | Log P |

|---|---|---|

| -CH₃ | 48 ± 3.2 | 2.1 |

| -CF₃ | 12 ± 1.5 | 3.4 |

| -OCH₃ | 85 ± 4.7 | 1.8 |

Data adapted from and .

What strategies mitigate compound degradation under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.